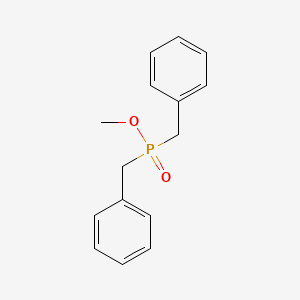
Methyl dibenzylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dibenzylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two benzyl groups and one methyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl dibenzylphosphinate can be synthesized through several methods. One common approach involves the reaction of dibenzylphosphinic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis and yields this compound as the primary product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl dibenzylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl dibenzylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a component in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: This compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which methyl dibenzylphosphinate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of phosphate groups and thereby influencing enzymatic activity. The compound can inhibit enzymes by binding to their active sites, preventing the normal substrate from accessing the site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzylphosphinic acid
- Methylphosphonic acid
- Dimethyl methylphosphonate
Uniqueness
Methyl dibenzylphosphinate is unique due to its specific combination of benzyl and methyl groups attached to the phosphorus atom. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
21713-63-3 |
|---|---|
Formule moléculaire |
C15H17O2P |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
[benzyl(methoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-17-18(16,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clé InChI |
ILKIVFZKEYTAFQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


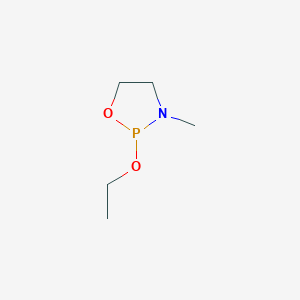


![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
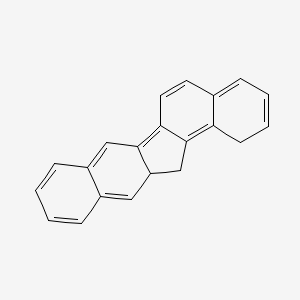
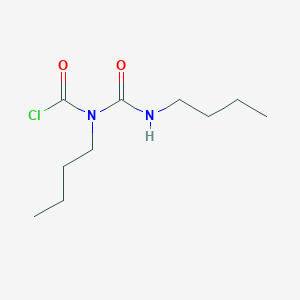
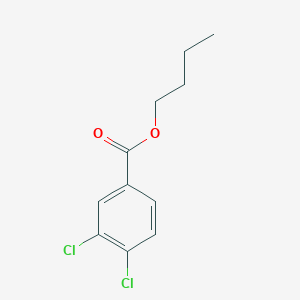

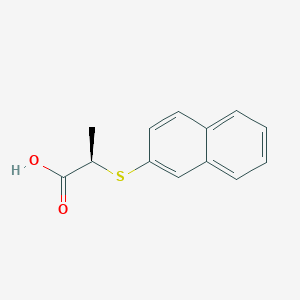
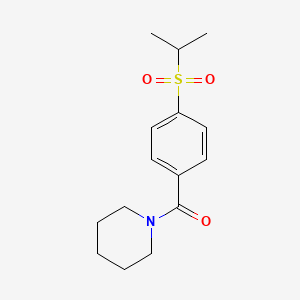

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)

